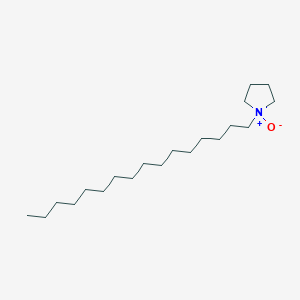
Pyrrolidine, 1-hexadecyl-, 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrrolidine, 1-hexadecyl-, 1-oxide is an organic compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in organic chemistry and various industrial applications. The compound is characterized by the presence of a hexadecyl group attached to the nitrogen atom of the pyrrolidine ring, along with an oxide functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolidine, 1-hexadecyl-, 1-oxide typically involves the reaction of pyrrolidine with a hexadecyl halide in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or slightly elevated temperatures. The resulting product is then oxidized using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid to form the 1-oxide derivative.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. Catalysts such as cobalt or nickel oxides supported on alumina may be used to enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Pyrrolidine, 1-hexadecyl-, 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: It can be reduced back to the corresponding pyrrolidine derivative.
Substitution: The hexadecyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, aryl halides, in the presence of a base such as sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Higher oxidation state derivatives.
Reduction: Pyrrolidine derivatives.
Substitution: Various alkyl or aryl-substituted pyrrolidine derivatives.
Scientific Research Applications
Pyrrolidine, 1-hexadecyl-, 1-oxide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of pyrrolidine, 1-hexadecyl-, 1-oxide involves its interaction with various molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simpler analog without the hexadecyl and oxide groups.
Pyrrolidine-2-one: Contains a carbonyl group instead of an oxide group.
Pyrrolidine-2,5-diones: Contains two carbonyl groups at positions 2 and 5.
Uniqueness
Pyrrolidine, 1-hexadecyl-, 1-oxide is unique due to the presence of the long hexadecyl chain and the oxide functional group. These structural features impart distinct physicochemical properties and biological activities, making it suitable for specific applications that other pyrrolidine derivatives may not be able to fulfill.
Properties
CAS No. |
74493-16-6 |
|---|---|
Molecular Formula |
C20H41NO |
Molecular Weight |
311.5 g/mol |
IUPAC Name |
1-hexadecyl-1-oxidopyrrolidin-1-ium |
InChI |
InChI=1S/C20H41NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-21(22)19-16-17-20-21/h2-20H2,1H3 |
InChI Key |
BASCZXQTSVHQGC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC[N+]1(CCCC1)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















